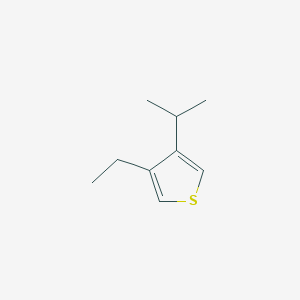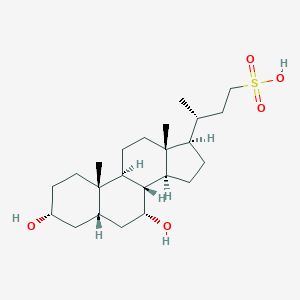
Norcdc-sul
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norcdc-sul is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Norcdc-sul has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Norcdc-sul has several scientific research applications, including its use as a ligand in the synthesis of metal complexes for medicinal chemistry and biochemistry research. It has been used to synthesize ruthenium complexes that have shown promising anticancer activity in vitro. Norcdc-sul has also been used in the synthesis of platinum complexes that have shown potential as anticancer agents. In addition, Norcdc-sul has been used as a building block in the synthesis of novel organic compounds for drug discovery.
Wirkmechanismus
The mechanism of action of Norcdc-sul is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding may lead to the activation or inhibition of these receptors or enzymes, resulting in various physiological effects.
Biochemische Und Physiologische Effekte
Norcdc-sul has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, Norcdc-sul has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Norcdc-sul is its high purity and yield, which makes it an ideal compound for use in laboratory experiments. It is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of Norcdc-sul is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Norcdc-sul, including its use in the synthesis of novel metal complexes for medicinal chemistry and biochemistry research. It may also be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and oxidative stress-related diseases. In addition, further research is needed to fully understand the mechanism of action of Norcdc-sul and its physiological effects.
Synthesemethoden
Norcdc-sul can be synthesized using several methods, including the reaction of norbornene with sulfur monochloride, followed by hydrolysis. The reaction mechanism involves the addition of the sulfur monochloride to the double bond of norbornene, followed by the hydrolysis of the resulting product to yield Norcdc-sul. Another method involves the reaction of norbornene with thionyl chloride, followed by hydrolysis. This method yields Norcdc-sul in high yields and purity.
Eigenschaften
CAS-Nummer |
145523-79-1 |
|---|---|
Produktname |
Norcdc-sul |
Molekularformel |
C23H40O5S |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C23H40O5S/c1-14(8-11-29(26,27)28)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(24)12-15(22)13-20(21)25/h14-21,24-25H,4-13H2,1-3H3,(H,26,27,28)/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
NTBYMHPNFQILPA-VEPRGJRUSA-N |
Isomerische SMILES |
C[C@H](CCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
3,7-dihydroxy-24-norcholane-23-sulfonate 3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-sulfonate 3alpha,7beta-dihydroxy-24-nor-5beta-cholane-23-sulfonate norCDC-sul norUDC-SO3Na |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



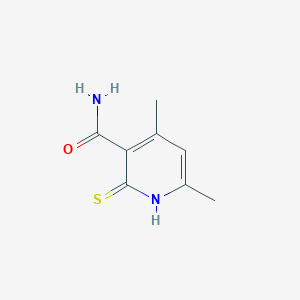
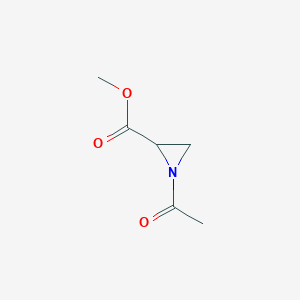
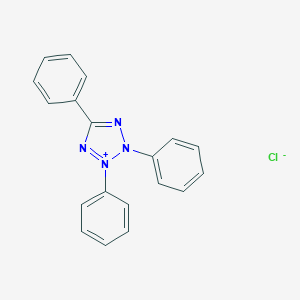
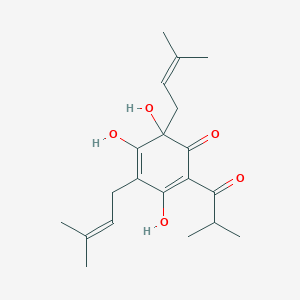
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
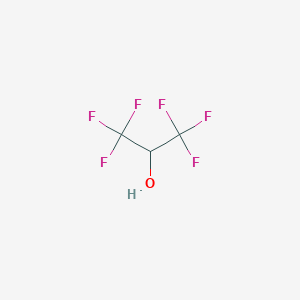

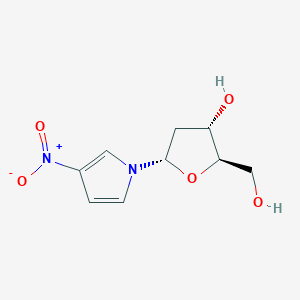
![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
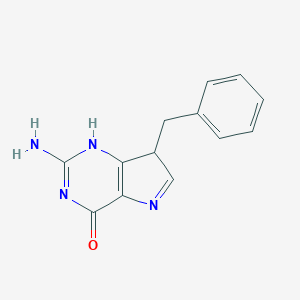
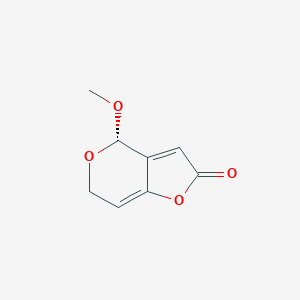
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
